1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene
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Overview
Description
1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. . The fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under basic conditions to replace iodine atoms with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of iodine and fluorine atoms can influence the reactivity and selectivity of the compound. The fluoromethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a fluoromethoxy group.
1,4-Diiodo-2-fluoro-6-methoxybenzene: Similar to 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene but with a methoxy group instead of a fluoromethoxy group.
Uniqueness
This compound is unique due to the presence of both iodine and fluorine atoms, as well as the fluoromethoxy group.
Biological Activity
1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by multiple halogen substituents and a methoxy group, enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H4F2I2O
- Molecular Weight : 395.91 g/mol
- CAS Number : 1803853-04-4
- Purity : ≥ 98% .
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily attributed to:
- Halogen Substitution : The presence of iodine and fluorine enhances lipophilicity and facilitates interactions with biological membranes.
- Electrophilic Properties : The compound can act as an electrophile in nucleophilic substitution reactions, potentially interacting with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar halogenated benzene derivatives possess activity against various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Antiviral Potential
Compounds with structural similarities to this compound have been investigated for antiviral properties. For example, studies suggest that halogenated phenols can inhibit viral replication by targeting viral enzymes or interfering with host cell pathways necessary for viral entry and replication.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
Study 2: Antiviral Activity
A recent investigation into the antiviral properties of structurally similar compounds found that certain diiodo derivatives exhibited moderate inhibitory effects against Herpes Simplex Virus (HSV). The study proposed that the fluorinated moieties enhance binding affinity to viral glycoproteins, thereby inhibiting viral entry into host cells .
Data Table: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Antiviral Activity | Reference |
---|---|---|---|
This compound | Significant (>50 µg/mL) | Moderate (HSV) | |
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene | Moderate | Low | |
1-Iodo-2-fluoro-5-(fluoromethoxy)benzene | Low | Not tested |
Properties
Molecular Formula |
C7H4F2I2O |
---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-3-(fluoromethoxy)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(9)7(6)11/h1-2H,3H2 |
InChI Key |
LJKMEASMSOHRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)I)F)I |
Origin of Product |
United States |
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